molecular formula C11H24ClNO2 B6225464 tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride CAS No. 2768300-42-9

tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride

Cat. No.: B6225464
CAS No.: 2768300-42-9
M. Wt: 237.77 g/mol
InChI Key: VPXRJEJLMFQECE-OZZZDHQUSA-N
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Description

tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is a chemical compound with a molecular formula of C10H22ClNO2. This compound is known for its unique structural features, including the presence of a tert-butyl group, which imparts specific chemical properties and reactivity patterns. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then subjected to esterification using tert-butyl alcohol in the presence of an acid catalyst, such as hydrochloric acid. The final step involves the removal of the Boc group under acidic conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. Its unique structure allows it to bind to specific active sites, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
  • tert-Butyl (2S,3S)-2-amino-3-methylbutanoate hydrochloride

Uniqueness

tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a methylamino group. These structural features confer distinct reactivity and stability, making it valuable in various research and industrial applications .

Properties

CAS No.

2768300-42-9

Molecular Formula

C11H24ClNO2

Molecular Weight

237.77 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C11H23NO2.ClH/c1-7-8(2)9(12-6)10(13)14-11(3,4)5;/h8-9,12H,7H2,1-6H3;1H/t8-,9-;/m0./s1

InChI Key

VPXRJEJLMFQECE-OZZZDHQUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)NC.Cl

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)NC.Cl

Purity

95

Origin of Product

United States

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